2-Octanol

Catalog No.
S598066
CAS No.
123-96-6
M.F
CH3(CH2)5CH(OH)CH3
C8H18O
C8H18O
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Octanol

CAS Number

123-96-6

Product Name

2-Octanol

IUPAC Name

octan-2-ol

Molecular Formula

CH3(CH2)5CH(OH)CH3
C8H18O
C8H18O

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3

InChI Key

SJWFXCIHNDVPSH-UHFFFAOYSA-N

SMILES

CCCCCCC(C)O

Solubility

0.01 M
1.12 mg/mL at 25 °C
In water, 1120 mg/L at 25 C
Soluble in ethanol, ethyl ether, acetic acetone
MISCIBLE WITH AROMATIC AND ALIPHATIC HYDROCARBONS
SOL IN MOST COMMON ORGANIC SOLVENTS
1.2 mg/mL at 25 °C
Solubility in water, ml/100ml: 0.096 (none)
soluble in most common organic solvents

Synonyms

(±)-2-Octanol; 1-Methyl-1-heptanol; 1-Methylheptanol; 1-Methylheptyl Alcohol; 2-Hydroxy-n-octane; 2-Hydroxyoctane; 2-Octyl Alcohol; Capryl Alcohol; DL-2-Octanol; Hexylmethylcarbinol; Methylhexylcarbinol; NSC 14759; dl-Methylhexylcarbinol; n-Octan-2-o

Canonical SMILES

CCCCCCC(C)O

Partitioning Coefficient:

  • One of the most common uses of 2-octanol in scientific research is to determine the partition coefficient (log P) of other chemicals. Log P is a measure of a chemical's hydrophobicity, or its preference for water (hydrophilic) or organic solvents (hydrophobic).
  • This information is crucial in various fields, including environmental science, pharmacology, and drug discovery. Knowing a compound's log P helps researchers predict its behavior in the environment, its absorption and distribution in the body, and its potential for membrane permeability. [Source: National Institutes of Health, ]

Reference Compound in Chromatography:

  • -octanol is used as a reference compound in various chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC).
  • Its retention time on the column helps researchers identify and compare the retention times of other analytes, aiding in their separation and identification. [Source: American Chemical Society, ]

Synthesis of Other Compounds:

  • 2-Octanol serves as a starting material for the synthesis of various other organic compounds, including:
    • Surfactants: These are compounds that lower the surface tension of liquids, finding applications in detergents, emulsifiers, and wetting agents. [Source: Royal Society of Chemistry, ]
    • Plasticizers: These are additives that increase the flexibility and workability of plastics. [Source: American Chemistry Council, ]
    • Fragrances and flavors: 2-Octanol can be used as a starting material for the synthesis of various fragrance and flavor compounds.

Model System for Biological Studies:

  • Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), 2-octanol can be used as a model system for studying biological processes involving interactions between membranes and hydrophobic molecules.
  • This is relevant in understanding drug-membrane interactions, transport of molecules across membranes, and the behavior of other amphiphilic molecules in biological systems. [Source: National Institutes of Health, ]

2-Octanol, also known as octan-2-ol, is an organic compound with the chemical formula C8H18OC_8H_{18}O. It is classified as a secondary alcohol and is characterized by a chiral structure, making it an important compound in various chemical processes. This compound appears as a colorless oily liquid that is poorly soluble in water but soluble in most organic solvents. Its molecular weight is approximately 130.23 g/mol, and it has various synonyms including β-octyl alcohol and sec-octyl alcohol .

2-Octanol is primarily derived from natural sources, particularly through the base-cleavage of ricinoleic acid, which is predominantly found in castor oil. The process yields sebacic acid as a coproduct along with 2-octanol .

  • Flammable liquid with a flash point of 71 °C []
  • May cause irritation to skin and eyes []
  • Low to moderate acute toxicity []
Typical of secondary alcohols. Notably, it can undergo oxidation to form ketones or carboxylic acids. For instance, when treated with nitric acid, 2-octanol is oxidized to 2-octanone, which can further oxidize to produce carboxylic acids . The reaction can be summarized as follows:

C8H18O+[O]C8H16O+H2OC_8H_{18}O+[O]\rightarrow C_8H_{16}O+H_2O

Additionally, 2-octanol can react with acids to form esters, which are important in the production of various industrial chemicals .

2-Octanol exhibits biological activity that makes it relevant in various fields. It has been identified as a volatile oil component and a plant metabolite, suggesting its role in plant physiology and potential therapeutic applications . Furthermore, studies have indicated that 2-octanol can influence neurological functions, being investigated for its effects on essential tremor and other involuntary neurological conditions .

The primary method for synthesizing 2-octanol involves the base-cleavage of ricinoleic acid derived from castor oil. This method not only produces 2-octanol but also sebacic acid as a byproduct. Other synthetic routes may include:

  • Reduction of Octanones: Secondary octanones can be reduced using reducing agents like lithium aluminum hydride.
  • Hydration of Octenes: The hydration of octenes in the presence of acids can yield 2-octanol.

These methods highlight the versatility of 2-octanol's synthesis from both natural and synthetic origins .

2-Octanol has a wide range of applications across various industries:

  • Solvent: Used as a low-volatility solvent for paints, coatings, adhesives, and agrochemicals.
  • Defoaming Agent: Employed in pulp and paper industries, oil and gas extraction, and cement production.
  • Chemical Intermediate: Serves as a precursor for producing surfactants, plasticizers, pesticides, lubricants, and cosmetic emollients.
  • Flavoring Agent: Utilized in food industries for flavoring purposes.
  • Frother: Acts as a frothing agent in mineral flotation processes .

Interaction studies involving 2-octanol focus on its reactivity with various chemicals. For example, its oxidation reactions have been extensively studied to understand the pathways leading to ketone formation. Additionally, research on its interactions with biological systems has revealed potential therapeutic uses related to neurological conditions . The compound's properties also make it suitable for examining its effects on surface tension and wetting properties in industrial applications .

Several compounds share structural similarities with 2-octanol. Below is a comparison highlighting their unique features:

Compound NameStructure TypeKey Features
1-OctanolPrimary AlcoholStraight-chain structure; higher water solubility compared to 2-octanol.
1-HeptanolPrimary AlcoholOne carbon shorter; used similarly but less versatile than 2-octanol.
3-OctanolTertiary AlcoholDifferent position of hydroxyl group; exhibits different reactivity patterns.
1-EthylhexanolPrimary AlcoholSimilar chain length; utilized in similar applications but less chiral nature.
2-DecanolSecondary AlcoholLonger carbon chain; used in similar applications but with different physical properties.

The uniqueness of 2-octanol lies in its specific chiral structure and versatile applications across multiple industries compared to these similar compounds .

Physical Description

Liquid
liquid
COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR.
colourless, oily liquid

Color/Form

Liquid
Colorless liquid

XLogP3

2.9

Boiling Point

179.25 °C
179 °C
178.5 °C

Flash Point

76 °C

Vapor Density

4.5 (Air = 1)
Relative vapor density (air = 1): 4.5

Density

0.8193 g/cu cm at 20 °C
Relative density (water = 1): 0.82
0.817-0.820 (20°)

LogP

2.9 (LogP)
3.00
log Kow = 2.90
2.72

Odor

Characteristically disagreeable, but aromatic

Melting Point

3.5 °C
-15.5 °C
-31.6 °C
-38.6°C
-38.6 °C

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 2-Octanol is a colorless oily liquid. It has a characteristically disagreeable, but aromatic odor. It has high solubility in water. USE: 2-Octanol is an important commercial chemical that is used as a solvent. It is used during the production of chemicals that make plastics more flexible, wetting and foam control agents, and perfumes. It is also used a petroleum and hydraulic oil additive. 2-Octanol is used to mask industrial odors. It is used as a food additive in baked goods, frozen dairy, gelatins and puddings, nonalcoholic beverages, and soft candy. EXPOSURE: Workers that use or produce 2-octanol may breathe in mists or have direct skin contact. The general population may be exposed by eating food or drinking beverages that contain 2-octanol. If 2-octanol is released to the environment, it is not expected to bind to particles in soil and water. It is expected to move rapidly through soil. It is expected to move into air from wet soil and water surfaces. It will be broken down in soil and water by microorganisms. It is not expected to build up in aquatic organisms. If 2-octanol is released to air, it will be broken down by reactions with other chemicals. RISK: The potential for 2-octanol to produce toxic effects in humans has not been studied. Skin irritation, swelling, and cracking were observed in laboratory animals following skin exposure to 2-octanol. Eye irritation was observed in laboratory animals following direct eye contact. Mild behavioral changes, blood effects, and minor injury to the liver, kidneys, and heart were observed in laboratory animals that repeatedly breathed air containing moderate levels of 2-octanol over time. The potential for 2-octanol to cause infertility, abortion, birth defects or cancer has not been examined in laboratory animals. The potential for 2-octanol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.24 mmHg
2.42X10-1 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 32

Pictograms

Environmental Hazard Flammable

Flammable;Environmental Hazard

Impurities

THE CONTENT OF METHYL HEXYL KETONE RANGES FROM 2% MAX IN THE CHEM GRADE TO 14% MAX IN THE SOLVENT GRADE.

Other CAS

25339-16-6
123-96-6
4128-31-8

Associated Chemicals

2-Octanol (l);5978-70-1
2-Octanol (d);6169-06-8
2-Octanol (dl);4128-31-8

Wikipedia

2-octanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty alcohols [FA05]
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Prepared by heating sodium ricinoleate with caustic soda in a copper vessel and distilling.
By distilling sodium ricinoleate with an excess of sodium hydroxide.
... Obtained by the alkaline hydrolysis of castor oil.

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
2-Octanol: ACTIVE

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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